1-(3,4-Difluorophenyl)ethanol is a chiral secondary alcohol containing a 3,4-difluorophenyl substituent. It exists as two enantiomers: (R)-1-(3,4-Difluorophenyl)ethanol and (S)-1-(3,4-Difluorophenyl)ethanol. This compound is primarily recognized as a crucial chiral intermediate in the pharmaceutical industry, specifically in the synthesis of Ticagrelor. Ticagrelor is a platelet aggregation inhibitor used to prevent thrombotic events in patients with acute coronary syndromes. [, , , , , , , , , , ]
Enzyme Screening and Engineering: Researchers have identified and engineered various KREDs and ADHs with high activity and selectivity for producing either (R)- or (S)-1-(3,4-Difluorophenyl)ethanol. [, , , , , , , ]
Process Optimization: Significant efforts have been dedicated to optimizing biocatalytic processes, focusing on factors such as substrate loading, co-solvent systems, and reaction temperature, to enhance conversion rates, enantiomeric excess (ee), and space-time yields. [, , , ]
Key Transformation: One significant reaction involves the conversion of (S)-1-(3,4-Difluorophenyl)ethanol to (1R,2R)-2-(3,4-difluorophenyl)cyclopropanecarboxylic acid ethyl ester, a crucial intermediate in the Ticagrelor synthesis pathway. This transformation typically involves a cyclopropanation reaction. []
CAS No.: 53527-28-9
CAS No.: 207234-00-2
CAS No.: 19407-28-4
CAS No.: 1910-41-4